3-Aminopiperidine-2,6-dione

Descripción general

Descripción

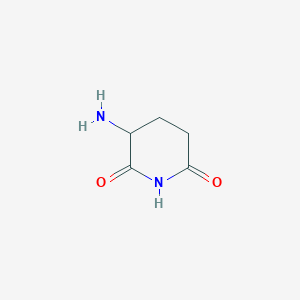

3-Amino-2,6-Piperidinediona, también conocida como 3-Aminoglutarimida, es un compuesto orgánico con la fórmula molecular C5H8N2O2. Es un derivado de la glutarimida y se caracteriza por un anillo de piperidina con grupos funcionales amino y ceto en las posiciones 3 y 2,6 respectivamente. Este compuesto se utiliza a menudo en la síntesis orgánica y la investigación farmacéutica debido a sus propiedades químicas únicas .

Rutas de Síntesis y Condiciones de Reacción:

- Un método común para sintetizar 3-Amino-2,6-Piperidinediona implica la reacción de L-Glutamina con un grupo protector en un medio alcalino para formar N-terc-butoxicarbonil-L-Glutamina. Este intermedio se cicla luego usando N,N'-carbonildiimidazol en condiciones anhidras para producir N-terc-butoxicarbonil-3-amino-2,6-piperidinediona. Finalmente, la desprotección en un medio ácido produce 3-Amino-2,6-Piperidinediona .

- Otro método implica la reacción a alta temperatura de 2,6-Piperidinediona con sulfuro de sodio para formar 3-Amino-2,6-Piperidinediona, que luego se trata con ácido clorhídrico para obtener la sal de clorhidrato .

Métodos de Producción Industrial:

- La producción industrial de 3-Amino-2,6-Piperidinediona normalmente sigue las rutas de síntesis mencionadas anteriormente, con optimizaciones para la síntesis a gran escala. El proceso involucra pasos como la protección, la ciclización y la desprotección, asegurando una alta pureza y rendimiento del producto final .

Tipos de Reacciones:

Oxidación: 3-Amino-2,6-Piperidinediona puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: El compuesto se puede reducir para formar 3-Aminopiperidina.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Productos Principales:

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

3-Aminopiperidine-2,6-dione is primarily investigated for its anti-cancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including:

- Prostate cancer

- Leukemia

- Multiple myeloma

The proposed mechanisms include:

- Inhibition of DNA Synthesis : The compound may inhibit the enzyme benzoate, crucial for DNA synthesis, thereby hindering cellular proliferation .

- Antiangiogenic Effects : It exhibits properties that can prevent the formation of new blood vessels necessary for tumor growth .

- Reduction of Inflammatory Molecules : this compound may decrease the expression of tumor necrosis factor-alpha (TNF-α), which is involved in cancer cell survival .

Synthesis and Modification Potential

The synthesis of this compound typically involves several steps that allow for high yields under mild conditions. Its structural features enable further modifications to enhance efficacy against various cancers. For instance, it serves as a key intermediate in the synthesis of lenalidomide and pomalidomide, both significant in treating multiple myeloma and other cancers .

Study on Prostate Cancer Cells

A study demonstrated that treatment with this compound resulted in significant inhibition of prostate cancer cell proliferation. The analysis revealed that the compound's ability to disrupt DNA synthesis was a critical factor in its anti-cancer activity. Furthermore, it was observed to induce apoptosis in treated cells.

Development of Thalidomide Analogs

Research has shown that analogs derived from this compound exhibited potent antiproliferative activities against human cancer cell lines. These compounds were synthesized to explore their potential as new therapeutic agents targeting similar pathways as thalidomide but with improved efficacy and reduced side effects .

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción de 3-Amino-2,6-Piperidinediona involucra su interacción con objetivos y vías moleculares específicas:

Objetivos Moleculares: El compuesto puede interactuar con enzimas y receptores, influenciando su actividad.

Vías: Puede modular las vías de señalización involucradas en el crecimiento celular, la apoptosis y otros procesos celulares.

Compuestos Similares:

Talidomida: Un derivado de la glutarimida, utilizado para tratar el mieloma múltiple y la lepra.

Cicloheximida: Otro derivado de la glutarimida, conocido por su potente inhibición de la síntesis de proteínas.

Lenalidomida: Un análogo de la talidomida con propiedades inmunomoduladoras y anticancerígenas.

Unicidad:

- 3-Amino-2,6-Piperidinediona es única debido a sus grupos funcionales específicos y su reactividad, lo que la convierte en un intermedio valioso en la síntesis orgánica y la investigación farmacéutica. Su capacidad de sufrir diversas reacciones químicas y formar diversos derivados la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Thalidomide: A derivative of glutarimide, used to treat multiple myeloma and leprosy.

Cycloheximide: Another glutarimide derivative, known for its potent inhibition of protein synthesis.

Lenalidomide: A thalidomide analog with immunomodulatory and anti-cancer properties.

Uniqueness:

- 3-Amino-2,6-Piperidinedione is unique due to its specific functional groups and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .

Actividad Biológica

3-Aminopiperidine-2,6-dione (3AP) is a synthetic compound recognized for its potential biological activities, particularly in the realm of cancer research. This compound features a piperidine ring with an amine group at position 3 and two carbonyl groups at positions 2 and 6, which contribute to its unique biochemical properties. The hydrochloride salt form enhances its solubility, making it more suitable for various biological applications.

- Chemical Formula : C₅H₉ClN₂O₂

- Molecular Weight : 164.59 g/mol

- Structure : Contains a piperidine ring with specific functional groups that influence its reactivity and biological interactions.

Research indicates that 3AP exhibits multiple mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways:

- Inhibition of DNA Synthesis :

- Antiangiogenic Properties :

- Reduction of Inflammatory Markers :

- Interaction with Pomalidomide Synthetase :

Anti-Cancer Activity

The anti-cancer properties of 3AP have been extensively studied across various cancer cell lines:

- Prostate Cancer : Significant inhibition of prostate cancer cell growth has been observed, with IC50 values indicating effective concentrations for therapeutic action .

- Leukemia and Multiple Myeloma : Similar inhibitory effects have been documented in leukemia and multiple myeloma cell lines, suggesting broad-spectrum anti-cancer potential .

Case Studies

A selection of studies highlights the efficacy of 3AP:

- Study on Prostate Cancer Cells : An in vitro study demonstrated that treatment with 3AP resulted in a notable decrease in cell viability and proliferation rates, correlating with increased apoptosis markers.

- Leukemia Cell Line Investigation : Another research effort revealed that 3AP treatment led to significant cell cycle arrest at the G1 phase, indicating its potential as a therapeutic agent against hematological malignancies.

Data Table: Summary of Biological Activities

| Cancer Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Prostate Cancer | LNCaP | 12.5 | Inhibition of DNA synthesis |

| Leukemia | K562 | 15.0 | Induction of apoptosis |

| Multiple Myeloma | RPMI-8226 | 10.0 | Antiangiogenic effects |

Propiedades

IUPAC Name |

3-aminopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMTBZSRRLQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946287 | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2353-44-8 | |

| Record name | 3-Amino-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Piperidinedione, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.